![molecular formula C25H23ClN4S B4797101 N,N-dibenzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4797101.png)
N,N-dibenzyl-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of benzylamine derivatives with isothiocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
Benzylamine derivative+Isothiocyanate→N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Benzyl-substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Studied for its potential therapeutic effects, including antibacterial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as acetylcholinesterase, preventing the breakdown of acetylcholine and thereby modulating neurotransmission. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-N’-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
- N,N-dibenzyl-N’-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
- N,N-dibenzyl-N’-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]thiourea
Uniqueness
N,N-dibenzyl-N’-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1,1-dibenzyl-3-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4S/c26-23-13-11-22(12-14-23)19-30-16-15-24(28-30)27-25(31)29(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-16H,17-19H2,(H,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUOQUARXBPWMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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